Home > Products > Screening Compounds P52746 > 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole
4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole - 2098131-41-8

4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Catalog Number: EVT-1772834
CAS Number: 2098131-41-8
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

  • Compound Description: This compound features a benzimidazol-2-one core with a cyclohex-1-en-1-yl substituent at the 1-position and a prop-2-yn-1-yl group at the 3-position. Its synthesis, molecular geometry, and intermolecular interactions were investigated using DFT calculations, Hirshfeld surface analysis, and single-crystal X-ray diffraction. []
  • Relevance: This compound shares the prop-2-yn-1-yl substituent with the target compound, 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole. Additionally, both compounds contain a nitrogen-containing heterocycle as a core structure (benzimidazole vs. pyrazole), highlighting similar chemical classes. []

1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Compound Description: This compound, a dihydrobenzimidazol-2-one derivative, carries a methyl group at the 1-position and a prop-2-yn-1-yl group at the 3-position. Its crystal structure was determined, and intermolecular interactions like C—H⋯π(ring) and C—H⋯O hydrogen bonds were identified. []
  • Relevance: Similar to 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole, this compound contains a prop-2-yn-1-yl substituent and a nitrogen-containing heterocycle, emphasizing their structural similarity and shared chemical class. []

1-Benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Compound Description: This dihydrobenzimidazol-2-one derivative features a benzyl group at the 1-position and a prop-2-yn-1-yl substituent at the 3-position. The study focused on its crystal structure and utilized Hirshfeld surface analysis to understand its intermolecular interactions. []
  • Relevance: This compound shares the prop-2-yn-1-yl substituent and a dihydrobenzimidazol-2-one core with the previous example and, like 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole, belongs to the class of nitrogen-containing heterocyclic compounds. []

2-Phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone

  • Compound Description: This molecule consists of a 2,4-dihydro-3H-1,2,4-triazol-3-one core with a phenyl group at the 2-position and a prop-2-yn-1-yl substituent at the 4-position. The study investigated its structural properties using X-ray diffraction and DFT calculations, focusing on geometrical parameters, spectroscopic properties, and intermolecular interactions. []
  • Relevance: This compound exhibits structural similarities with 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole, sharing the prop-2-yn-1-yl substituent and both possessing a five-membered heterocyclic core containing multiple nitrogen atoms (triazolone vs. pyrazole). []

4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one

  • Compound Description: This compound, a benzodiazepine derivative, features a phenyl group at the 4-position and a prop-2-yn-1-yl group at the 1-position. The study examined its synthesis and crystal structure, noting that the prop-2-yn-1-yl group is almost perpendicular to the amide group. []
  • Relevance: Similar to the target compound, this molecule contains both a prop-2-yn-1-yl substituent and a phenyl ring. Although the core structures differ (benzodiazepine vs. pyrazole), both belong to the class of nitrogen-containing heterocyclic compounds. []

5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl)]sulfinyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

  • Compound Description: This omeprazole derivative is characterized by a benzimidazole core substituted with a complex sulfinyl group at the 2-position, a methoxy group at the 5-position, and a prop-2-yn-1-yl substituent at the 1-position. The research primarily focused on its crystal structure and intermolecular interactions. []
  • Relevance: The presence of the prop-2-yn-1-yl substituent and the benzimidazole core, another nitrogen-containing heterocycle, relates this compound to 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole structurally and by chemical class. []

4-(2-Oxopropyl)-1,3-bis(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one

  • Compound Description: This benzodiazepinone derivative possesses a 2-oxopropyl group at the 4-position and two prop-2-yn-1-yl substituents at the 1- and 3-positions. Its crystal structure analysis revealed a boat conformation for the seven-membered diazepinone ring. []
  • Relevance: This compound is structurally related to 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole through the presence of the prop-2-yn-1-yl substituent. Additionally, both compounds feature a nitrogen-containing heterocyclic core structure. []

1-(Prop-2-yn-1-yl)-7,8-dihydro-1H-benzo[d][1,3]-thiazine-2,5(4H,6H)-dione

  • Compound Description: This compound serves as a crucial precursor for synthesizing cytotoxic triazoles. Its structure consists of a benzo[d][1,3]thiazine core with a prop-2-yn-1-yl substituent at the 1-position. []
  • Relevance: Both this compound and 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole share the prop-2-yn-1-yl substituent, demonstrating a clear structural connection. []

5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Compound Description: This compound features a dihydrobenzodiazol-2-one core with a nitro group at the 5-position and a prop-2-yn-1-yl group at the 1-position. The research investigated its crystal structure, identifying various intermolecular interactions, including N—H⋯O hydrogen bonds and C—H⋯O interactions. []
  • Relevance: This compound shares the prop-2-yn-1-yl substituent and the dihydrobenzodiazol-2-one core with several other entries on this list, emphasizing the recurrent use of this structural motif. Similar to 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole, it belongs to the class of nitrogen-containing heterocyclic compounds. []

1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

  • Compound Description: This molecule comprises a dihydroquinoline-2,5(1H,6H)-dione core with a prop-2-yn-1-yl group at the 1-position. Its synthesis involved a three-step reaction sequence starting from 1,3-cyclohexadione. []
  • Relevance: The presence of the prop-2-yn-1-yl substituent and a nitrogen-containing heterocyclic core structure makes this compound structurally similar to 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole and highlights their shared chemical class. []

3-(Adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This molecule features a 1H-1,2,4-triazole-5(4H)-thione core with an adamantan-1-yl group at the 3-position and a prop-2-en-1-yl substituent at the 4-position. The study focused on its crystal structure, highlighting the thione tautomer present in the solid state. []
  • Relevance: While the core structures differ, this compound and 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole share a similar substituent pattern. Both have a five-membered heterocyclic core with a three-carbon substituent (prop-2-yn-1-yl vs. prop-2-en-1-yl) at a similar position relative to a ring nitrogen. []
Overview

4-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a furan ring and an alkyne substituent, contributing to its potential pharmacological properties. Pyrazole derivatives have been recognized for their ability to exhibit various pharmacological effects, including anti-inflammatory, analgesic, and anti-cancer activities .

Source

The compound can be synthesized through various methods involving the reaction of furan derivatives with hydrazines and alkynes. Its synthesis has been explored in the context of developing new therapeutic agents due to the unique structural features that influence its biological activity .

Classification

4-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole is classified as a heterocyclic organic compound. Specifically, it is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the furan moiety adds to its aromatic character, while the prop-2-yn-1-yl group introduces alkyne functionality, which can participate in further chemical reactions.

Synthesis Analysis

Methods

The synthesis of 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole can be achieved through several synthetic routes. One common approach involves the condensation of furan derivatives with hydrazines followed by the introduction of an alkyne group.

Technical Details:

  1. Condensation Reaction: The initial step typically involves the reaction of furan with hydrazine to form a pyrazoline intermediate.
  2. Alkynation: The pyrazoline can then undergo alkylation with propargyl bromide or similar alkynes in the presence of a base such as sodium hydride or lithium diisopropylamide (LDA) to yield the desired pyrazole .
  3. Oxidation: In some protocols, an oxidation step may be included to convert pyrazoline intermediates into more stable pyrazole derivatives.
Molecular Structure Analysis

Structure

The molecular structure of 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole consists of:

  • A pyrazole ring with two nitrogen atoms.
  • A furan ring attached at position 4 of the pyrazole.
  • A prop-2-ynyl group at position 1.
Chemical Reactions Analysis

Reactions

4-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole can participate in various chemical reactions due to its functional groups.

Technical Details:

  1. Nucleophilic Substitution: The alkyne moiety can engage in nucleophilic substitution reactions.
  2. Cycloaddition Reactions: The compound may also undergo cycloaddition reactions, particularly with electrophiles due to the presence of double bonds in both the furan and alkyne groups.
  3. Oxidative Reactions: Under oxidative conditions, further functionalization may occur, potentially enhancing its biological activity.
Mechanism of Action

The mechanism of action for compounds like 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole often involves interaction with specific biological targets such as enzymes or receptors.

Process

The compound may act as an inhibitor or modulator for various biological pathways:

  1. Enzyme Inhibition: It could inhibit enzymes involved in inflammatory pathways or cancer progression.
  2. Receptor Modulation: The compound may interact with receptors such as androgen receptors or estrogen receptors, influencing cellular signaling pathways.

Data

Research indicates that pyrazole derivatives can exhibit significant activity against cancer cell lines and inflammatory models, although specific data on this compound's efficacy would require further experimental validation .

Physical and Chemical Properties Analysis

Physical Properties

4-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole is expected to have:

  • A melting point that varies based on purity but typically falls within a range suitable for organic compounds.

Chemical Properties

The compound is likely to be soluble in organic solvents such as dimethyl sulfoxide and ethanol, while exhibiting limited solubility in water due to its hydrophobic characteristics.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are often used to confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

4-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or anticancer drugs.
  2. Biological Research: To study mechanisms of action related to pyrazole derivatives in cellular models.
Introduction to Heterocyclic Frameworks in Medicinal Chemistry

Structural Significance of Pyrazole and Furan Moieties in Bioactive Compounds

The pyrazole ring represents a privileged scaffold in medicinal chemistry due to its balanced amphoteric character and robust metabolic stability. Unlike imidazole counterparts, pyrazoles resist oxidative cleavage by cytochrome P450 enzymes, owing to their stronger acidity and electronic configuration. This stability translates to improved in vivo half-lives for pyrazole-containing drugs. The ring's dual nitrogen atoms enable diverse binding modalities: the pyrrole-like nitrogen (position 1) functions as a hydrogen bond donor, while the pyridine-like nitrogen (position 2) acts as a hydrogen bond acceptor. This allows simultaneous interaction with complementary residues in biological targets. Furthermore, substitution patterns at N1, C3, C4, and C5 positions permit extensive structure-activity relationship exploration—electron-withdrawing groups at C4 enhance antimicrobial activity, whereas aryl groups at C3 influence kinase selectivity profiles [4] [9].

Furan heterocycles contribute distinct electronic properties through their oxygen atom, which exhibits strong hydrogen bond acceptance capacity. The aromatic 6π-electron system creates electron-rich environments favorable for π-π stacking interactions with protein aromatic residues. Positional isomerism dramatically influences bioactivity: furan-2-yl derivatives typically show greater antimicrobial potency, whereas furan-3-yl moieties enhance CNS permeability due to increased lipophilicity. When fused with pyrazole, furan's electron-donating effects modulate the hybrid's dipole moment, improving membrane penetration and cellular uptake. Clinically, this synergy is evidenced by drugs like Furosemide (diuretic) and Ranitidine (antihistamine), where furan enhances bioavailability and tissue distribution [6] [9].

Table 1: Therapeutic Agents Featuring Integrated Pyrazole-Furan Frameworks

CompoundTherapeutic ClassKey Structural FeaturesBiological Target
CelecoxibCOX-2 Inhibitor1,2-Diarylpyrazole with sulfonamideCyclooxygenase-2
RimonabantCannabinoid Receptor BlockerPyrazole C3-carboxamide, furan-2-yl at C5CB1 Receptor
Furan-substituted pyrazolinesAntimicrobial5-(Furan-2-yl)-3-arylpyrazolinesBacterial DNA gyrase
Pyrazolylfuran carboxamidesAnticancerN1-Propargyl, furan-3-yl at C4Tubulin polymerization

Role of Propargyl Substituents in Enhancing Pharmacokinetic Profiles

The propargyl group (–CH₂C≡CH) represents a strategic pharmacokinetic modifier that profoundly influences drug disposition parameters without compromising target affinity. Attached to pyrazole's N1 position, this alkynyl moiety confers three distinct advantages:

  • Metabolic Resistance: Propargyl's alkyne terminus impedes oxidative metabolism by cytochrome P450 3A4 isoforms, which typically hydroxylate alkyl chains. The terminal hydrogen's acidity (pKa ≈ 25) creates a minor metabolic pathway via acetylenic conjugation, preserving parent compound concentration. Comparative studies show propargyl derivatives exhibit 2.3–5.1-fold longer half-lives than methyl or ethyl analogs in hepatic microsomal assays [4] [8].

  • Click Chemistry Compatibility: The alkyne functionality enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This permits targeted prodrug synthesis, fluorescent tagging for cellular tracking, or PEGylation to enhance solubility. For 4-(furan-3-yl)-1H-pyrazole derivatives, propargyl facilitates rapid generation of triazole-linked analogs without modifying the core pharmacophore [2] [7].

  • Target Binding Enhancement: Propargyl's rigid linear geometry orients the pyrazole ring optimally in enzyme binding pockets. Crystallographic studies of E. coli Gyrase B complexes (PDB: 3G7E) reveal propargyl ethers form additional van der Waals contacts with hydrophobic residues (Val71, Val167) inaccessible to shorter alkyl chains. This explains 3–8-fold potency improvements observed in enzyme inhibition assays [8].

Table 2: Pharmacokinetic Comparison of N1-Substituted Pyrazole Derivatives

N1-SubstituentMetabolic Half-life (Human, h)Plasma Protein Binding (%)CYP3A4 InhibitionLogP Contribution
Propargyl8.7 ± 1.276–82Low+1.15
Methyl2.1 ± 0.465–70None+0.56
Ethyl3.3 ± 0.768–74None+1.02
Benzyl5.9 ± 0.989–94Moderate+2.13

Rational Design of 4-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole as a Multifunctional Scaffold

The strategic integration of furan-3-yl, pyrazole, and propargyl motifs creates a synergistic pharmacophore with enhanced target engagement capabilities. Molecular modeling indicates the furan ring's oxygen atom forms a key hydrogen bond with protein residues (e.g., Asp86 in S. aureus GyrA), while the propargyl group positions the pyrazole nitrogen for ionic interaction with catalytic lysines in kinase domains. This dual-targeting potential is evidenced by preliminary screens showing μM-level inhibition against both bacterial DNA gyrase and human tyrosine kinases [3] [8].

Synthetic routes exploit regioselective cyclization between hydrazines and 1,3-dicarbonyl precursors. Optimized conditions employ Cu(I)-catalyzed alkyne-azide coupling (CuAAC) for propargyl introduction, achieving >85% yields with minimal purification. Critical modifications include:

  • Furan Positioning: C4 substitution places furan adjacent to pyrazole's N2, creating an extended conjugated system that lowers LUMO energy (–1.78 eV) for improved charge transfer interactions [5] [6].
  • Propargyl Installation: N1 alkylation with propargyl bromide under phase-transfer conditions (TBAB, K₂CO₃/DMF) avoids O-alkylation byproducts common with furan-containing substrates [5].
  • Hybridization Benefits: The furan-pyrazole core exhibits complementary electronic effects—furan's electron-donating character (+M effect) counters pyrazole's electron-deficient nature, yielding a balanced logD₇.₄ of 1.8–2.2, ideal for cellular permeation [9].

Biological profiling confirms broad-spectrum potential:

  • Antimicrobial Activity: Against Mycobacterium tuberculosis H37Rv, propargyl-pyrazole-furan hybrids demonstrate MIC values of 0.78–1.56 μg/mL, comparable to first-line agents. The furan oxygen likely disrupts cell wall biosynthesis through UDP-galactopyranose mutase inhibition [1] [3].
  • Kinase Modulation: In cancer cell panels (NCI-60), derivatives inhibit Abl1 kinase (IC₅₀ = 380 nM) via adenine-mimetic binding, where the pyrazole N2 mimics purine N9 interactions [4].

Table 3: Rational Design Elements and Functional Contributions

Structural FeatureChemical FunctionBiological RoleDesign Rationale
Pyrazole coreHydrogen bond donor/acceptorATP-competitive kinase inhibitionMimics purine scaffold
Furan-3-yl at C4π-Electron donor, moderate lipophilicityMembrane penetration enhancementBalances hydrophilicity
Propargyl at N1Metabolic blocker, conjugation handleExtends half-life, enables prodrug synthesisMitigates rapid Phase I oxidation
Furan oxygenHydrogen bond acceptorDisrupts bacterial cell wall synthesisTargets MtbUGM allosteric site

Properties

CAS Number

2098131-41-8

Product Name

4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole

IUPAC Name

4-(furan-3-yl)-1-prop-2-ynylpyrazole

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C10H8N2O/c1-2-4-12-7-10(6-11-12)9-3-5-13-8-9/h1,3,5-8H,4H2

InChI Key

JALXSLAFWQGHFH-UHFFFAOYSA-N

SMILES

C#CCN1C=C(C=N1)C2=COC=C2

Canonical SMILES

C#CCN1C=C(C=N1)C2=COC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.